N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide

Description

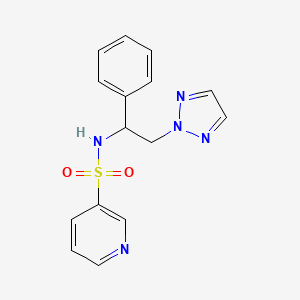

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine-3-sulfonamide core linked to a phenyl group via an ethyl bridge containing a 1,2,3-triazole moiety. The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), exemplifies the application of click chemistry—a modular and efficient synthetic strategy for constructing stable carbon-heteroatom bonds . Its crystallographic characterization likely employs tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-23(22,14-7-4-8-16-11-14)19-15(12-20-17-9-10-18-20)13-5-2-1-3-6-13/h1-11,15,19H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAMEKGKPHYHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms the 1,2,3-triazole ring by reacting an azide with a terminal alkyne in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

The triazole moiety present in N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide has been linked to significant antiviral properties. Research indicates that compounds containing triazole structures can inhibit various viruses, including HIV and other RNA viruses. The incorporation of the triazole ring enhances the binding affinity to viral proteins, thereby improving the efficacy of the compound against viral replication .

Structure-Activity Relationship Studies

Studies have shown that modifications to the triazole and pyridine components can lead to improved biological activity. For instance, altering substituents on the phenyl ring or the sulfonamide group can optimize pharmacokinetic properties such as solubility and bioavailability. This approach allows for the development of more potent derivatives with reduced toxicity profiles .

Anticancer Research

Inhibition of Cancer Cell Proliferation

this compound has been investigated for its potential as an anticancer agent. Compounds with similar triazole structures have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The ability to selectively inhibit cancer cell lines while sparing normal cells is a key advantage of this compound .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways that are critical for cell cycle regulation and apoptosis. By interfering with these pathways, the compound can induce cell death in malignant cells while promoting survival in healthy tissues .

Drug Design and Development

Scaffold for New Drug Candidates

The unique structure of this compound serves as an excellent scaffold for the design of new drug candidates. Its ability to form diverse interactions with biological targets makes it a versatile building block in medicinal chemistry. Researchers are exploring its derivatives to create libraries of compounds that can be screened for various biological activities .

Summary Table of Key Findings

Case Studies

Case Study 1: Antiviral Efficacy

A study demonstrated that a derivative of this compound exhibited significant antiviral activity against HIV strains with resistance mutations. The compound's ability to maintain efficacy despite mutations suggests its potential as a therapeutic agent in resistant cases .

Case Study 2: Anticancer Properties

In vitro studies showed that modifications to the sulfonamide group resulted in enhanced cytotoxicity against specific cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors. This interaction can inhibit the activity of these enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules (Table 1), focusing on heterocycles, sulfonamide groups, and synthetic strategies.

Key Comparisons :

- Triazole vs. Oxadiazole : The 1,2,3-triazole offers superior metabolic stability and synthetic efficiency via CuAAC compared to 1,2,4-oxadiazoles, which require hazardous reagents (e.g., hydroxylamine) .

- Sulfonamide Electronics : The pyridine-linked sulfonamide is more electron-deficient than benzene-linked analogs, increasing acidity (pKa ~3–4) and enhancing hydrogen-bonding capacity .

- Synthetic Flexibility : Click chemistry enables rapid diversification of the triazole moiety, whereas pyrazole synthesis often relies on stepwise functionalization .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and a triazole moiety. Its chemical structure can be represented as follows:

This structure is significant as the triazole ring is known for enhancing the pharmacological profile of compounds, providing improved solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as α-glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes by regulating blood sugar levels .

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it demonstrated significant inhibitory concentrations (IC50 values) against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Table 1: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| α-Glycosidase Inhibition | - | 3.25 | |

| Cytotoxicity | MCF7 | 3.79 | |

| Cytotoxicity | SF-268 | 12.50 | |

| Cytotoxicity | NCI-H460 | 42.30 |

Case Study 1: Anticancer Potential

A study conducted by Bouabdallah et al. explored the anticancer potential of various triazole derivatives, including this compound). The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .

Case Study 2: Antidiabetic Effects

Research focusing on the antidiabetic properties revealed that the compound effectively inhibited α-glycosidases, which play a key role in carbohydrate digestion. This inhibition resulted in decreased glucose absorption in vitro, suggesting potential use as an antidiabetic agent .

Q & A

Basic: What are the key synthetic pathways for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide?

The compound is synthesized via multi-step reactions involving sulfonamide coupling and triazole formation. A critical step is the reaction of pyridine-3-sulfonyl chloride with a triazole-containing amine intermediate. Optimized methods include using 3-picoline or 3,5-lutidine as bases to improve coupling efficiency and reduce impurities . Triazole formation may employ "click chemistry" (Cu-catalyzed azide-alkyne cycloaddition) or direct arylation of pre-functionalized triazoles .

Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved?

Contradictions in bond lengths or angles may arise from disordered solvent molecules or dynamic motion. Refinement using SHELXL with constraints (e.g., DFIX, SIMU) can stabilize problematic regions. For ambiguous electron density, omit maps or alternative disorder models should be tested. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve accuracy .

Basic: What spectroscopic techniques are critical for characterizing this sulfonamide-triazole hybrid?

- NMR : Confirm regiochemistry of the triazole (1H vs. 2H) via -NMR (triazole proton at δ 7.5–8.5 ppm) and -NMR (sulfonamide S=O at δ 165–170 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How does the triazole moiety influence receptor binding in biological assays?

The triazole acts as a bioisostere for amide or ester groups, enhancing metabolic stability. Docking studies (e.g., AutoDock Vina ) suggest π-π stacking with aromatic residues (e.g., Phe in orexin receptors) and hydrogen bonding via sulfonamide oxygen. Compare binding affinities of triazole (2H) vs. 1H regioisomers to validate selectivity .

Basic: What solvents and catalysts optimize the sulfonamide coupling step?

Use dry toluene or DMF as solvents with triethylamine (2.5 equiv) to scavenge HCl. Catalytic DMAP (5 mol%) accelerates reaction rates. Post-reaction, extract with ethyl acetate and wash with 1M HCl to remove unreacted sulfonyl chloride .

Advanced: How to address low yields in triazole-ethylamine intermediate synthesis?

Low yields may result from competing side reactions (e.g., over-alkylation). Strategies:

- Use bulky bases (e.g., DIPEA) to minimize nucleophilic attack on intermediates.

- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Basic: What are the stability considerations for this compound under storage?

Store at 4°C in amber vials under inert gas (N) to prevent oxidation of the triazole and sulfonamide moieties. Stability in DMSO stock solutions (>6 months) should be confirmed via periodic HPLC analysis .

Advanced: How to design SAR studies for analogs with modified aryl groups?

- Replace phenyl with heteroaromatics (e.g., pyridinyl, furanyl) to modulate lipophilicity (clogP).

- Test in vitro activity (IC) against target enzymes (e.g., carbonic anhydrase) and correlate with Hammett σ values for electronic effects .

Basic: What are the safety hazards associated with handling this compound?

- Hazard statements : H315 (skin irritation), H319 (eye damage), H302 (harmful if swallowed).

- Use gloves (nitrile) , goggles, and fume hood during synthesis. Neutralize waste with 10% NaHCO before disposal .

Advanced: How to resolve discrepancies in biological activity across assay platforms?

Contradictions (e.g., IC in enzymatic vs. cell-based assays) may arise from off-target effects or permeability issues. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.